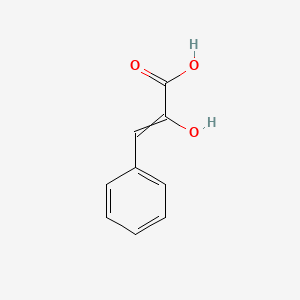

2-hydroxy-3-phenylprop-2-enoic acid

Description

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-hydroxy-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |

InChI Key |

DEDGUGJNLNLJSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrolysis of Aminocinnamic Acid Derivatives: Enol-Phenylpyruvic acid can be prepared by hydrolyzing aminocinnamic acid derivatives, such as α-acetaminocinnamic acid.

Condensation of Benzaldehyde and Glycine Derivatives: Another method involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed using acid or base catalysis.

Catalytic Carbonylation of Benzyl Halide: This method involves the catalytic carbonylation of benzyl halide in the presence of a catalytic system based on carbonyl complexes of cobalt or precursors.

Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.

Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.

Major Products:

Phenylpyruvic Acid: A major product formed from the oxidation of this compound.

Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Properties

Research has shown that 2-hydroxy-3-phenylprop-2-enoic acid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted its potential to scavenge free radicals, thereby protecting cells from damage caused by reactive oxygen species .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Antimicrobial Activity

Recent studies have reported that derivatives of cinnamic acid, including this compound, demonstrate antimicrobial effects against various pathogens. This property could pave the way for its application in developing new antimicrobial agents .

Cosmetic Applications

1. Skin Conditioning

Cinnamic acid derivatives are widely used in cosmetics due to their skin-conditioning properties. This compound can enhance the texture and moisture retention of skin formulations .

2. Anti-aging and Skin Lightening

Emerging research indicates that this compound may play a role in skin lightening and anti-aging treatments. It has been shown to inhibit melanin production, making it a candidate for formulations aimed at reducing hyperpigmentation .

Agricultural Applications

1. Plant Growth Regulation

Cinnamic acid derivatives are involved in plant growth regulation and stress responses. The application of this compound has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species .

2. Pest Resistance

Studies suggest that this compound may contribute to pest resistance in plants by affecting the metabolic pathways of pests or enhancing the plants' natural defense mechanisms against herbivory .

Case Studies

Mechanism of Action

Enol-Phenylpyruvic acid exerts its effects through various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . The compound’s molecular targets include enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-hydroxy-3-phenylprop-2-enoic acid with analogous α,β-unsaturated acids, emphasizing substituent effects on properties and applications:

Research Findings and Substituent Effects

Electronic and Steric Influences

- Hydroxyl Groups: The -OH at C2 in the target compound increases acidity (pKa ~2–3) compared to non-hydroxylated analogs (e.g., (2E)-3-phenylprop-2-enoic acid, pKa ~4–5) due to resonance stabilization of the conjugate base .

- Aromatic Substituents : Electron-withdrawing groups (e.g., -F in ) enhance electrophilicity of the α,β-unsaturated system, favoring Michael addition reactions. Conversely, methoxy groups (e.g., ferulic acid) donate electrons, reducing reactivity but improving antioxidant capacity .

Q & A

Q. What synthetic routes are most effective for producing 2-hydroxy-3-phenylprop-2-enoic acid with high yield and purity?

Methodological Answer: The compound can be synthesized via aldol condensation of benzaldehyde with glyoxylic acid under acidic or basic conditions. For example, analogous phenylpropanoic acid derivatives are prepared using catalytic NaOH (10 mol%) in ethanol at 60°C for 6 hours, followed by acidification with HCl to precipitate the product . Purification via recrystallization from ethanol/water mixtures (1:3 ratio) improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 1:1) ensures optimal termination.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- NMR : The -NMR spectrum typically shows a doublet for the α,β-unsaturated proton (δ 6.5–7.2 ppm, J = 15–16 Hz) and a singlet for the hydroxyl proton (δ 5.0–5.5 ppm) .

- IR : Strong absorption bands at 1680–1700 cm (C=O stretching) and 2500–3300 cm (O-H stretching) confirm the carboxylic acid group.

- MS : The molecular ion peak ([M+H]) at m/z 179.1 (CHO) is expected, with fragmentation patterns matching α,β-unsaturated acids.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Q. How can crystallography determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXL software is standard. Crystals grown via slow evaporation from acetone/water (3:1) at 4°C are mounted on a diffractometer. Refinement parameters (R < 0.05) validate the planar geometry of the α,β-unsaturated system and hydrogen-bonding networks involving the hydroxyl group.

Q. What solvent systems are optimal for chromatographic purification?

Methodological Answer: Reverse-phase HPLC with a C18 column (methanol/water, 60:40, 0.1% TFA) effectively separates impurities. For flash chromatography, a silica gel column with ethyl acetate/hexane (3:7) achieves baseline separation .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution, identifying nucleophilic regions (e.g., the α-carbon) for Michael addition reactions. Molecular dynamics (MD) simulations in explicit solvent (water) reveal conformational stability under physiological conditions . Validate predictions experimentally via kinetic studies.

Q. How can researchers resolve discrepancies between experimental and computational 13C^{13}C13C-NMR chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects or protonation states. Recalculate shifts using the gauge-independent atomic orbital (GIAO) method with PCM solvation models (e.g., water or DMSO). Compare with experimental data acquired at 125 MHz in DO (pH 2.5) to align ionization states .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

Methodological Answer: Use asymmetric organocatalysis: L-proline (20 mol%) in DMF at 25°C facilitates enantioselective aldol condensation, achieving >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How does the compound’s bioactivity correlate with structural analogs in pharmacological screens?

Methodological Answer: Compare in vitro IC values against targets like cyclooxygenase (COX) or antimicrobial activity (MIC assays). Structural analogs with electron-withdrawing substituents (e.g., fluorine at the phenyl ring) show enhanced bioactivity due to increased electrophilicity .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24 hours; analyze degradation via HPLC. Carboxylic acid protonation (pH < pKa ~3.5) reduces solubility but enhances stability .

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition onset (>200°C) .

Data Contradiction Analysis

Example : Conflicting melting points reported in literature (e.g., 145–150°C vs. 155–160°C).

Resolution : Check purity via elemental analysis (C, H, O ±0.3%) and differential scanning calorimetry (DSC). Polymorphism or hydrate formation may explain variations; recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and re-test .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.